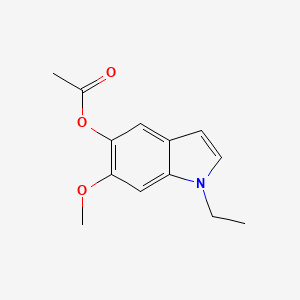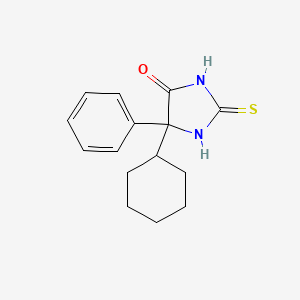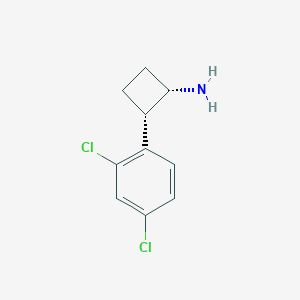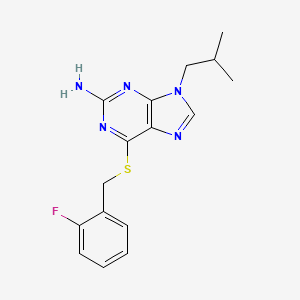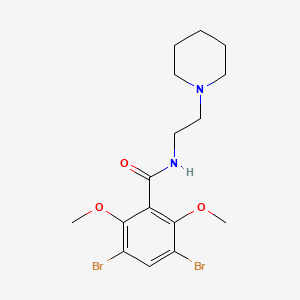
3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine atoms at positions 3 and 5, methoxy groups at positions 2 and 6, and a piperidin-1-yl ethyl group attached to the nitrogen atom of the amide. Its molecular formula is C14H20Br2N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxybenzamide followed by the introduction of the piperidin-1-yl ethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3,5-Dibromo-2,6-dimethoxybenzamide: Lacks the piperidin-1-yl ethyl group.
2,6-Dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the bromine atoms.
3,5-Dibromo-2,6-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the piperidin-1-yl ethyl group.
Uniqueness: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of both bromine atoms and the piperidin-1-yl ethyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89653-92-9 |
|---|---|
Fórmula molecular |
C16H22Br2N2O3 |
Peso molecular |
450.2 g/mol |
Nombre IUPAC |
3,5-dibromo-2,6-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H22Br2N2O3/c1-22-14-11(17)10-12(18)15(23-2)13(14)16(21)19-6-9-20-7-4-3-5-8-20/h10H,3-9H2,1-2H3,(H,19,21) |
Clave InChI |
LYGWPKNWCBAJGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1Br)Br)OC)C(=O)NCCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
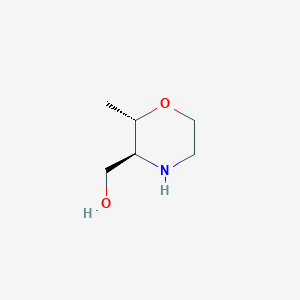
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
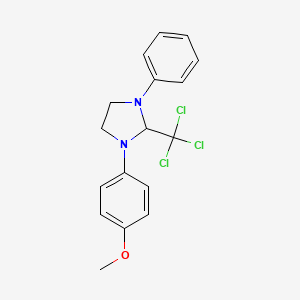
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

![2-[(4-sulfanylidene-3H-phthalazin-1-yl)oxy]ethyl acetate](/img/structure/B12930229.png)
